2-(Piperidin-4-yl)propanoic acid

Overview

Description

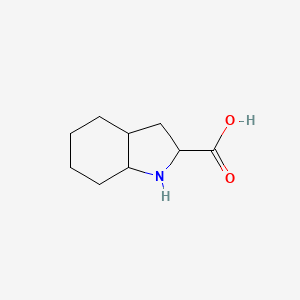

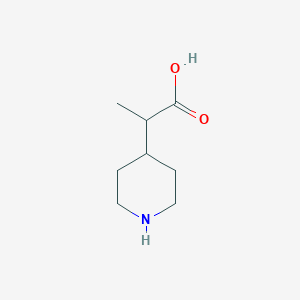

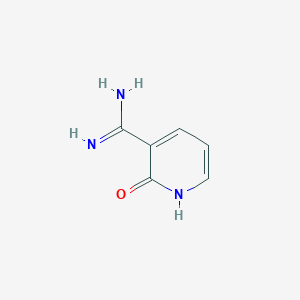

2-(Piperidin-4-yl)propanoic acid is a compound that features a piperidine ring, a six-membered heterocycle with one nitrogen atom, attached to a propanoic acid moiety. This structure is significant in medicinal chemistry due to its presence in various bioactive molecules and pharmaceutical agents.

Synthesis Analysis

The synthesis of piperidine derivatives has been explored in several studies. For instance, the asymmetric synthesis of 2-(1-aminoalkyl)piperidines was achieved using a cyano-phenyloxazolopiperidine precursor, which upon reduction and hydrogenolysis, led to the formation of diamines and further functionalized piperidines . Another approach involved the synthesis of piperidin-4-one oximes, which were then reacted with propargyl bromide to yield a series of oxime derivatives . Additionally, the synthesis of piperidin-4-ylphosphinic and piperidin-4-ylphosphonic acid analogues was performed using a Pudovik addition and Barton deoxygenation procedure .

Molecular Structure Analysis

The molecular structure of piperidine derivatives has been elucidated using various spectroscopic techniques. For example, the crystal structure of a piperidin-4-one oxime derivative was determined by X-ray diffraction, confirming the chair conformation and the syn configuration of the CN double bond . Density functional theory (DFT) calculations have also been employed to study the structure of piperidine-containing compounds, providing insights into their electronic and structural properties .

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions. The [4 + 2] cycloaddition reaction between cyclic N-sulfonylimines and ynones yielded sulfamate-fused piperidin-4-ones with high diastereo- and enantioselectivity . Piperidin-1-yl-phosphonic acid derivatives have been shown to act as corrosion inhibitors, suggesting their ability to form protective films on metal surfaces through adsorption .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their functional groups and molecular structure. The study of 2-piperidinic acid revealed that the zwitterionic structure is stabilized by hydrogen bonding with water molecules . The inhibitory effects of piperidin-1-yl-phosphonic acid on iron corrosion were attributed to changes in electrochemical parameters, indicating the compounds' adsorptive properties . Furthermore, the antimicrobial activity of certain piperidin-4-one oxime derivatives was assessed, showing that some compounds exhibited significant inhibition against bacterial and fungal strains .

Mechanism of Action

Target of Action

Piperidine derivatives have been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors . This suggests that 2-(Piperidin-4-yl)propanoic acid may also interact with multiple targets.

Mode of Action

It’s known that the ether linkage between quinoline and piperidine is crucial to the inhibitory effect . This suggests that this compound might interact with its targets through similar mechanisms.

Biochemical Pathways

Indole derivatives, which are structurally similar to piperidine derivatives, are known to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . It’s possible that this compound may affect similar pathways.

Result of Action

Piperidine derivatives have been associated with a wide range of biological activities , suggesting that this compound may have similar effects.

Safety and Hazards

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

properties

IUPAC Name |

2-piperidin-4-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6(8(10)11)7-2-4-9-5-3-7/h6-7,9H,2-5H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSFHGXOMOOJAGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCNCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aR,8aR)-Octahydro-2H-benzo[b][1,4]oxazine](/img/structure/B3023452.png)

![(4-(Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl)methanamine](/img/structure/B3023460.png)

![1-(Oxazolo[4,5-b]pyridin-2-yl)piperidin-4-amine](/img/structure/B3023461.png)

![2-[4-([1,3]Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl]ethanamine](/img/structure/B3023463.png)

![Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B3023464.png)

![octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B3023466.png)

![(3AR,7AR)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B3023468.png)